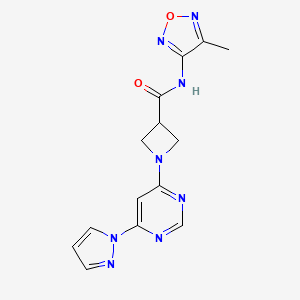

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide

Descripción

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at position 5. The azetidine ring (a four-membered saturated nitrogen heterocycle) is linked to the pyrimidine, while the carboxamide group bridges the azetidine to a 4-methyl-1,2,5-oxadiazole (furazan derivative). The compact azetidine ring may confer conformational rigidity, while the oxadiazole moiety could enhance metabolic stability compared to ester- or amide-based analogs .

Propiedades

IUPAC Name |

N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O2/c1-9-13(20-24-19-9)18-14(23)10-6-21(7-10)11-5-12(16-8-15-11)22-4-2-3-17-22/h2-5,8,10H,6-7H2,1H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPWYTGISSICMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling and functionalization. Key steps may include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: This often involves the condensation of a β-dicarbonyl compound with a guanidine derivative.

Construction of the Oxadiazole Ring: This can be synthesized by cyclization of a suitable hydrazide with a carboxylic acid derivative.

Formation of the Azetidine Ring: This step may involve the cyclization of a suitable amino alcohol or amino halide precursor.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes in biological systems.

Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Pyrimidine-Based Analogs

- Compound 4i (): A pyrimidinone derivative fused with coumarin and tetrazole groups. Unlike the target compound, it lacks an azetidine or oxadiazole but shares a pyrimidine core. The coumarin moiety may confer fluorescence properties, while the tetrazole group could enhance metal-binding capacity, suggesting divergent applications in materials science or catalysis .

- Compound 4j (): Features a thioxo-pyrimidinone with a tetrazole-linked phenyl group. Its sulfur-containing structure may improve redox activity compared to the target compound’s oxadiazole, but the absence of a compact azetidine ring might reduce steric hindrance in biological targets .

Pyrazole-Containing Carboxamides

- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): This pyrazolo[3,4-b]pyridine derivative shares a carboxamide-linked pyrazole but replaces the pyrimidine-azetidine core with a fused bicyclic system. The ethyl-methyl pyrazole substitution may enhance lipophilicity (molecular weight: 374.4 vs.

Oxadiazole Derivatives

- 832740-97-3 (): A chloroacetamide derivative with a furanyl-pyrimidine core. While lacking an azetidine, its pyrimidine and acetamide groups highlight the versatility of this scaffold in drug design. However, the acetamide group is more prone to hydrolysis than the target compound’s oxadiazole, which is known for superior metabolic stability .

Physicochemical and Pharmacological Properties

Key Findings

Metabolic Stability : The oxadiazole group in the target compound likely outperforms acetamide- or ester-containing analogs (e.g., 832740-97-3) in resisting enzymatic degradation .

Lipophilicity vs. Solubility : The target compound’s lower molecular weight (324.3) compared to ’s pyrazolo[3,4-b]pyridine (374.4) may favor aqueous solubility but reduce membrane permeability .

Actividad Biológica

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route usually includes the formation of the azetidine ring followed by the introduction of the pyrazole and oxadiazole substituents. Detailed methodologies can be found in literature focusing on similar compounds.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity . For example, structural modifications in related compounds have been shown to inhibit tubulin polymerization, a critical process in cancer cell proliferation. A study reported that certain pyrazole derivatives demonstrated IC50 values ranging from 0.5 to 2.0 μM against various cancer cell lines, suggesting a promising therapeutic potential for the target compound .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research has shown that related pyrazolyl-pyrimidine derivatives possess activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM . Such findings indicate that the compound may also be effective against resistant strains of bacteria.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this class of compounds suggest that they may inhibit key inflammatory pathways, potentially through modulation of cytokine production. This activity is particularly relevant in chronic inflammatory conditions and warrants further exploration in clinical settings .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets within cells, including enzymes and receptors involved in cell signaling pathways. For instance, docking studies have suggested favorable interactions with targets implicated in cancer cell growth and inflammation .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.